molecular formula C9H9BrN2O2 B14822135 5-Bromo-3-cyclopropoxypicolinamide

5-Bromo-3-cyclopropoxypicolinamide

Cat. No.: B14822135
M. Wt: 257.08 g/mol
InChI Key: OLPUECLANQJPDM-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxypicolinamide is a chemical compound that belongs to the class of brominated pyridine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and cyclopropoxy groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropoxypicolinamide typically involves the bromination of a suitable pyridine precursor followed by the introduction of the cyclopropoxy group. One common method is the bromination of 3-cyclopropoxypyridine using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxypicolinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azides, amines, or thiols derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Coupling: Formation of biaryl compounds with various functional groups.

Scientific Research Applications

5-Bromo-3-cyclopropoxypicolinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 3-Cyclopropoxypyridine
  • 5-Bromo-3-methoxypyridine

Uniqueness

5-Bromo-3-cyclopropoxypicolinamide is unique due to the combination of the bromine atom and the cyclopropoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-3-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C9H9BrN2O2/c10-5-3-7(14-6-1-2-6)8(9(11)13)12-4-5/h3-4,6H,1-2H2,(H2,11,13)

InChI Key

OLPUECLANQJPDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Br)C(=O)N

Origin of Product

United States

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